molecular formula C5H6NSe B12581307 CID 78061302

CID 78061302

Cat. No.: B12581307
M. Wt: 159.08 g/mol
InChI Key: ZYPJTDNZKAHFPX-UHFFFAOYSA-N
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Description

CID 78061302 is a PubChem Compound Identifier (CID) assigned to a chemical compound analyzed in the context of essential oil research.

Properties

Molecular Formula

C5H6NSe

Molecular Weight

159.08 g/mol

InChI

InChI=1S/C5H6NSe/c1-6-4-2-3-5(6)7/h2-4H,1H3

InChI Key

ZYPJTDNZKAHFPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1[Se]

Origin of Product

United States

Chemical Reactions Analysis

CID 78061302 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 78061302 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used for developing new materials and processes .

Mechanism of Action

The mechanism of action of CID 78061302 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

identifies oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) as cyanobacterial toxins with complex polyketide backbones . While this compound’s structure remains undefined, oscillatoxins provide a benchmark for comparing spectral and chromatographic behaviors. For instance:

Property This compound (Inferred) Oscillatoxin D (CID 101283546)
Molecular Weight Not reported 678.7 g/mol
Solubility Likely lipid-soluble (GC-MS) Low aqueous solubility
Analytical Method GC-MS LC-MS/MS

This compound’s detection via GC-MS suggests lower molecular weight and higher volatility compared to oscillatoxins, which require LC-MS for analysis due to their size and polarity.

Environmental Contaminants: Hexachlorocyclohexane Isomers

lists hexachlorocyclohexane (HCH) isomers, such as CAS 608-73-1, which share environmental persistence but differ starkly in toxicity and applications :

Property This compound γ-HCH (CAS 608-73-1)
Toxicity Not reported High (EPA Class II)
Environmental Impact Likely low Persistent pollutant
Use Natural product Pesticide (historical)

This compound’s natural origin contrasts with synthetic HCH isomers, underscoring divergent regulatory and safety profiles.

Q & A

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

  • Methodological Answer : Apply network pharmacology approaches:
  • Integration : Use tools like Cytoscape for pathway enrichment analysis.
  • Validation : Prioritize hub targets via CRISPR-Cas9 screening.
  • Contextualization : Correlate omics signatures with phenotypic databases (e.g., LINCS L1000) .

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